N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(diethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-3-25(4-2)10-11-26-17-7-5-6-16(17)21(24-22(26)28)31-13-20(27)23-15-8-9-18-19(12-15)30-14-29-18/h8-9,12H,3-7,10-11,13-14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHHQZWEHCAEAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(diethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. Its structure incorporates various functional groups that may influence its biological activity, including interactions with specific molecular targets.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzymatic activity and influence cellular signaling pathways. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to specific receptors, altering their activity and downstream signaling.
Research indicates that compounds with similar structures often target kinases and phospholipases, suggesting potential pathways for further investigation.
Anticancer Activity
Studies have shown that compounds structurally related to N-(2H-1,3-benzodioxol-5-yl)-2-acetamide exhibit anticancer properties. For instance:
| Compound | Target | Effect |
|---|---|---|
| Similar Benzodioxole Derivative | c-KIT Kinase | Inhibitory |
| Diethylamino Derivative | Phospholipase A2 | Inhibitory |
The inhibition of c-KIT kinase is particularly noteworthy as it is implicated in various cancers.
Neuroprotective Effects
There is emerging evidence that compounds containing diethylamino groups may exert neuroprotective effects. This could be relevant in conditions such as neurodegenerative diseases where oxidative stress plays a critical role.
Case Studies
- Inhibition of Phospholipase A2 : A study demonstrated that related compounds inhibited lysosomal phospholipase A2 (PLA2G15), leading to reduced phospholipidosis in cellular models. The IC50 values for these compounds were significantly lower than 1 mM, indicating potent inhibitory effects .
- Kinase Inhibition : Research into similar benzodioxole derivatives has shown effective inhibition against various kinases involved in cancer progression. This suggests a potential for developing targeted therapies based on the structural motifs present in N-(2H-1,3-benzodioxol-5-yl)-2-acetamide .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, emphasizing substituent effects, conformational dynamics, and biological activity.
Structural Analogues
Key analogues include:
N-Naphthyl-cyclopenta[d]pyrimidines (e.g., Compounds 4 and 5 from ): These derivatives feature naphthyl substituents instead of benzodioxol. Compound 4 (6’-methoxynaphthyl) exhibits hindered rotation of the naphthyl ring, enhancing microtubule depolymerization and antiproliferative activity. In contrast, Compound 5 (5’-methoxynaphthyl) allows free rotation, reducing potency .
CHEMBL1315363 (): This compound shares the benzodioxol-sulfanyl acetamide motif but replaces the cyclopenta[d]pyrimidinone core with a pyrimido[5,4-b]indol scaffold. The 4-methoxyphenyl substituent may alter solubility and target affinity compared to the diethylaminoethyl group in the target compound .
Physicochemical Properties
Conformational Analysis
The diethylaminoethyl group in the target compound introduces conformational flexibility, which may influence binding kinetics. In contrast, hindered naphthyl rotation in Compound 4 stabilizes a bioactive conformation, enhancing target engagement . The benzodioxol group’s planar structure (in the target compound) could promote π-π stacking with aromatic residues in biological targets, akin to methoxyphenyl groups in CHEMBL1315363 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
